1,3-Dimethylimidazolium-2-carboxylate

Catalog No.
S638544
CAS No.
536755-29-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylimidazolium-2-carboxylate

CAS Number

536755-29-0

Product Name

1,3-Dimethylimidazolium-2-carboxylate

IUPAC Name

1,3-dimethylimidazol-1-ium-2-carboxylate

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3

InChI Key

HESZXGSSISDCNI-UHFFFAOYSA-N

SMILES

CN1C=C[N+](=C1C(=O)[O-])C

Synonyms

1,3-dimethylimidazolium-2-carboxylate

Canonical SMILES

CN1C=C[N+](=C1C(=O)[O-])C

Unexpected Formation and Structure:

Research has shown that 1,3-dimethylimidazolium-2-carboxylate can form unexpectedly during reactions aimed at producing a different product. A study published in the journal Chemical Communications describes how this compound arose instead of the anticipated 1,3-dimethylimidazolium methyl carbonate during the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate []. The study also details the crystal structure of this zwitterionic species [].

Potential Applications:

While the specific research applications of 1,3-dimethylimidazolium-2-carboxylate are not yet extensively explored, its properties suggest potential uses. Due to its structure, it belongs to a class of compounds called ionic liquids. Ionic liquids are known for their unique properties, such as high thermal stability and tunable polarity. These characteristics make them attractive candidates for various scientific applications, including:

  • Catalysis: Ionic liquids can act as catalysts for various chemical reactions. The specific catalytic properties of 1,3-dimethylimidazolium-2-carboxylate would require further investigation.
  • Solvents: Ionic liquids are often used as solvents due to their ability to dissolve a wide range of materials. The suitability of 1,3-dimethylimidazolium-2-carboxylate as a solvent would depend on its specific properties, such as polarity and viscosity.

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound characterized by its unique ionic structure, which consists of a positively charged imidazolium cation and a negatively charged carboxylate anion. This compound is notable for its formation during the reaction of 1-methylimidazole with dimethyl carbonate, where it unexpectedly replaces the anticipated product, 1,3-dimethylimidazolium methyl carbonate. The crystal structure of 1,3-dimethylimidazolium-2-carboxylate reveals pi-stacked rings and two-dimensional sheets formed through hydrogen bonding between the imidazolium hydrogens and the carboxylate group, contributing to its stability and unique properties .

The mechanism of action of DiMeIm-2-COO depends on the specific application. As a catalyst, it may activate substrates through hydrogen bonding or Lewis acid-base interactions. In some cases, it might form reaction intermediates that facilitate specific reaction pathways []. However, further research is needed to elucidate the detailed mechanisms for various applications.

The synthesis of 1,3-dimethylimidazolium-2-carboxylate typically involves the reaction of 1,3-dimethylimidazole with a carboxylic acid. A representative reaction can be illustrated as follows:

(CH3)2C3H3N+HCOOH(CH3)2C3H3N(2)CH=O+H2O(CH_3)_2C_3H_3N+HCOOH\rightarrow (CH_3)_2C_3H_3N(2)-CH=O+H_2O

Here, 1,3-dimethylimidazole reacts with formic acid to produce the corresponding carboxylate salt and water. Additionally, this compound has been shown to react with dimethyl carbonate at elevated temperatures, leading to new functionalized derivatives .

The primary synthesis method for 1,3-dimethylimidazolium-2-carboxylate involves the direct reaction between 1,3-dimethylimidazole and a variety of carboxylic acids. This method can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity. For example, using formic acid or acetic acid can yield different derivatives of the compound .

1,3-Dimethylimidazolium-2-carboxylate has garnered attention for its potential applications in various fields:

  • Catalysis: It serves as an effective catalyst in organic reactions, particularly in the hydrolysis of cyclic carbonates to produce vicinal diols. Its high catalytic activity has been demonstrated with a space-time yield of 1086 h−1 .
  • Green Chemistry: As an ionic liquid, it aligns with green chemistry principles due to its low volatility and ability to be reused multiple times without significant loss of activity .
  • Solvent: It may function as a solvent for various

Several compounds share structural features or functional properties with 1,3-dimethylimidazolium-2-carboxylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Butyl-3-methylimidazolium-2-carboxylateIonic LiquidExhibits similar zwitterionic characteristics; used in CO2 transfer reactions .
1-Ethyl-3-methylimidazolium-2-carboxylateIonic LiquidKnown for its efficiency in catalyzing organic transformations .
1-Methyl-3-propylimidazolium-2-carboxylateIonic LiquidDisplays distinct thermal stability; often used in solvent applications .

These compounds are similar due to their imidazolium core structure but differ in their alkyl substituents and specific applications. The unique combination of properties found in 1,3-dimethylimidazolium-2-carboxylate makes it particularly interesting for catalytic applications and green chemistry initiatives.

1,3-Dimethylimidazolium-2-carboxylate exists as a zwitterionic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol [1] [2]. The compound features a five-membered imidazolium ring bearing two methyl substituents at the N-1 and N-3 positions, with a carboxylate group attached at the C-2 position [3]. This structural arrangement creates an internal salt where the positive charge resides on the imidazolium nitrogen atoms while the negative charge is localized on the carboxylate oxygen atoms [3].

The zwitterionic nature of 1,3-dimethylimidazolium-2-carboxylate is fundamental to its chemical behavior and physical properties [4]. The compound represents a carbene-carbon dioxide adduct, formed through the unexpected reaction of 1-methylimidazole with dimethyl carbonate, resulting in both N-alkylation and C-carboxylation processes [3]. The molecular structure exhibits charge separation between the cationic imidazolium moiety and the anionic carboxylate group, creating distinct electrostatic interactions that influence its stability and reactivity [4].

Crystallographic Analysis

Pi-Stacked Rings Configuration

The crystal structure of 1,3-dimethylimidazolium-2-carboxylate reveals distinctive pi-stacked ring arrangements that contribute significantly to the solid-state organization [3]. The imidazolium rings adopt preferential parallel orientations that facilitate intermolecular pi-pi stacking interactions at short distances [5]. These parallel stacking arrangements overcome repulsive electrostatic interactions between adjacent cationic rings through favorable orbital overlap and dispersion forces [5].

The pi-stacking configuration involves the planar imidazolium rings positioned in an on-top parallel geometry, creating a columnar arrangement within the crystal lattice [3]. This stacking pattern is characteristic of aromatic heterocyclic systems and provides substantial stabilization energy to the overall crystal structure [5]. The parallel displacement of the rings optimizes the balance between attractive pi-pi interactions and electrostatic repulsion between the positively charged nitrogen centers [5].

Hydrogen-Bonded Two-Dimensional Sheets

The crystal structure is further stabilized by extensive hydrogen bonding networks that create two-dimensional sheet-like arrangements [3]. These hydrogen bonds form specifically between the imidazolium ring hydrogens and the carboxylate oxygen atoms of neighboring molecules [3]. The systematic hydrogen bonding interactions link individual molecules into extended planar networks that propagate throughout the crystal structure [3].

The hydrogen bonding pattern involves multiple C-H···O contacts where the aromatic hydrogen atoms on the imidazolium ring serve as weak hydrogen bond donors to the carboxylate oxygen acceptors [3]. This network of intermolecular interactions creates a robust two-dimensional framework that contributes to the thermal stability and mechanical properties of the crystalline material [3]. The sheet-like arrangements are stacked through additional weak van der Waals forces and pi-pi interactions between the aromatic rings [3].

X-Ray Crystallography Data

X-ray crystallographic analysis has provided detailed structural parameters for 1,3-dimethylimidazolium-2-carboxylate, with the structure deposited in the Cambridge Crystallographic Data Centre under CCDC number 198166 [1]. The crystallographic study reveals specific bond lengths and angles that characterize the molecular geometry and intermolecular interactions [1]. The carboxylate group exhibits near-equivalent C-O bond distances, indicating delocalized negative charge distribution between the central carbon and oxygen atoms [6].

The crystal structure analysis demonstrates that the plane of the carboxylate group is positioned perpendicular to the imidazolium ring plane, preventing significant charge delocalization between these moieties [6]. This geometric arrangement maintains the distinct zwitterionic character by preserving charge separation between the cationic and anionic centers [6]. The structural data provides quantitative evidence for the hydrogen bonding networks and pi-stacking interactions that define the solid-state organization [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 1,3-dimethylimidazolium-2-carboxylate through characteristic chemical shift patterns [7]. In ¹H nuclear magnetic resonance spectra recorded in deuterium oxide, the compound exhibits distinctive signals at 3.97 parts per million for the N-methyl groups and 7.84 parts per million for the imidazolium ring protons [7]. The chemical shifts reflect the electronic environment influenced by the zwitterionic nature and hydrogen bonding interactions [7].

¹³C nuclear magnetic resonance analysis reveals specific carbon environments characteristic of the zwitterionic structure [7]. The carboxylate carbon appears at 176.42 parts per million in dimethyl sulfoxide-d6, consistent with the carboxylate functionality [7]. The imidazolium ring carbons exhibit chemical shifts at 123.34 parts per million for the C-4 and C-5 positions and 138.45 parts per million for the C-2 position bearing the carboxylate group [7]. These spectroscopic parameters provide definitive evidence for the proposed molecular structure and confirm the presence of the zwitterionic arrangement [7].

Infrared Spectroscopy Profile

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional groups present in 1,3-dimethylimidazolium-2-carboxylate [8]. The carboxylate group exhibits distinctive stretching vibrations that provide evidence for the anionic character of this moiety [8]. The symmetric stretching of the carboxylate group appears as a prominent absorption band that serves as a diagnostic feature for the zwitterionic structure [8].

The imidazolium ring displays characteristic C-H stretching vibrations that are sensitive to hydrogen bonding interactions with neighboring molecules [9]. These aromatic C-H stretching frequencies provide information about the electron density distribution and intermolecular interactions within the crystal structure [9]. The infrared spectrum also contains fingerprint region absorptions that correspond to ring deformation modes and other molecular vibrations unique to the imidazolium-carboxylate framework [8].

Mass Spectrometry Data

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns for 1,3-dimethylimidazolium-2-carboxylate [10]. The molecular ion peak appears at mass-to-charge ratio 141.07 in positive ion mode, corresponding to the protonated molecular ion [10]. Additional mass spectral data includes various adduct ions formed with common cationizing agents such as sodium and potassium [10].

The predicted collision cross-section values for different ionic species provide structural information about the gas-phase conformation of the molecule [10]. For the protonated molecular ion, the collision cross-section is predicted to be 126.1 square angstroms, while the sodium adduct exhibits a value of 136.1 square angstroms [10]. These values reflect the molecular size and shape in the gas phase and provide complementary structural information to the crystallographic data [10].

Electronic Structure and Bonding Characteristics

The electronic structure of 1,3-dimethylimidazolium-2-carboxylate is characterized by distinct charge distribution patterns that define its zwitterionic nature [4]. Density functional theory calculations reveal that the length and strength of the carbon-carbon bond connecting the imidazolium ring to the carboxylate group is remarkably dependent on the surrounding environment [4] [11]. This bond exhibits significant variation in response to solvent polarity, demonstrating the sensitivity of the electronic structure to external conditions [4] [11].

The carboxylate group displays delocalized electron density with equivalent distribution between the central carbon and oxygen atoms [6]. The C-O bond distances of approximately 1.22-1.23 angstroms indicate substantial double-bond character resulting from resonance stabilization [6]. In contrast, the C-N bonds within the imidazolium ring show distinct variations, with one bond exhibiting greater double-bond character than the other, suggesting asymmetric positive charge distribution [6].

Computational studies demonstrate that the barrier to decarboxylation varies significantly with solvent environment, showing approximately 20 kilocalories per mole difference between gas-phase and aqueous solution conditions [11]. This electronic sensitivity underlies the compound's ability to undergo reversible decarboxylation reactions under specific conditions, forming the corresponding N-heterocyclic carbene intermediate [4] [11].

Conformational Analysis

Conformational analysis of 1,3-dimethylimidazolium-2-carboxylate reveals limited flexibility due to the planar nature of the imidazolium ring system and the sp² hybridization at the C-2 position [4]. The primary conformational degree of freedom involves rotation around the bond connecting the imidazolium ring to the carboxylate group [4]. However, this rotation is significantly restricted by the zwitterionic interactions and the planar geometry requirements [6].

The molecular conformation is stabilized by the perpendicular arrangement between the imidazolium ring plane and the carboxylate group plane [6]. This geometry minimizes unfavorable electronic interactions while maintaining optimal charge separation between the cationic and anionic centers [6]. The conformational preferences are further influenced by intermolecular hydrogen bonding and pi-stacking interactions in the solid state [3].

Temperature-dependent studies reveal that the conformational flexibility increases with thermal energy, but the overall molecular framework remains relatively rigid [4]. The zwitterionic character provides inherent conformational constraints that limit large-amplitude molecular motions and contribute to the thermal stability of the compound [12]. The melting point of 225°C reflects the substantial intermolecular interactions that must be overcome for phase transitions [12].

PropertyValueMethod
Molecular Weight140.14 g/molMass Spectrometry [2]
Melting Point225°CThermal Analysis [12]
¹H Chemical Shifts (N-CH₃)3.97 ppmNMR in D₂O [7]
¹³C Chemical Shift (COO⁻)176.42 ppmNMR in DMSO-d6 [7]
Collision Cross-Section [M+H]⁺126.1 ŲPredicted [10]
CCDC Number198166X-ray Crystallography [1]

Thermal Characteristics

Melting Point Determination

The melting point of 1,3-Dimethylimidazolium-2-carboxylate has been consistently reported across multiple commercial suppliers and research studies. The compound exhibits a melting point range of 221-225°C [1] [2] [3], with some sources citing a specific value of 225°C [4] [5]. This relatively high melting point indicates strong intermolecular interactions within the crystalline structure, which is characteristic of zwitterionic compounds containing both cationic imidazolium and anionic carboxylate functionalities.

The melting point determination has been validated through standard analytical techniques, with multiple suppliers reporting consistent values within the 221-225°C range [1] [2] [3]. The compound appears as a white to light yellow to light orange powder or crystalline solid at room temperature [1] [4] [3].

Thermal Stability Parameters

The thermal stability of 1,3-Dimethylimidazolium-2-carboxylate exhibits complex behavior that is highly dependent on environmental conditions. Research has demonstrated that the compound undergoes thermal decomposition through a decarboxylation mechanism, forming the corresponding N-heterocyclic carbene (1,3-dimethylimidazolylidene) followed by rapid protonation [6] [7].

In pure solvents, the compound shows remarkable stability differences. It remains stable in both pure water and pure acetonitrile, but undergoes rapid decarboxylation in mixed solvent systems [6] [7]. The thermal stability is significantly enhanced in the presence of protic solvents such as ethylene glycol or water, where deprotonation is suppressed, leading to significant enhancement in thermal stability [8] [9].

Density functional theory calculations have revealed that the activation barrier for decarboxylation changes by approximately 20 kcal/mol when transitioning from gas phase to water-simulated conditions [6] [7]. This substantial change in activation energy demonstrates the profound effect of solvent polarity on the compound's thermal behavior.

The compound exhibits sensitivity to elevated temperatures, with decomposition typically initiated around 180-200°C under catalytic conditions [8] [10]. However, the precise decomposition temperature varies significantly based on the presence of proton donors and overall solvent polarity [6] [7].

Solubility Profile

Behavior in Polar Solvents

1,3-Dimethylimidazolium-2-carboxylate demonstrates excellent solubility in polar protic solvents, particularly methanol, where it is consistently reported as soluble [1] [4] [3] [11]. The compound's zwitterionic nature, consisting of a positively charged imidazolium cation and negatively charged carboxylate anion, contributes to its favorable interactions with polar solvents.

In aqueous systems, the compound exhibits interesting stability characteristics. It remains stable in pure water [6] [7], demonstrating the stabilizing effect of highly polar environments on the zwitterionic structure. The presence of water at high concentrations increases the polarity of the medium, slowing the decarboxylation process and enhancing overall stability [6] [7].

However, the compound shows complex behavior in mixed polar solvent systems. In water-acetonitrile mixtures, it undergoes rapid decarboxylation and protonation reactions, forming the 1,3-dimethylimidazolium cation [6] [7]. This behavior contrasts sharply with its stability in pure acetonitrile, where it remains stable [6] [7].

Behavior in Non-polar Solvents

The compound exhibits poor solubility in non-polar solvents, which is consistent with its highly polar zwitterionic structure. Research indicates that imidazolium-2-carboxylates are generally poorly soluble in organic solvents such as tetrahydrofuran, acetonitrile, and dichloromethane unless present as tetraphenylborate salts [7].

The limited solubility in non-polar solvents reflects the compound's polar nature and the strong ionic interactions between the imidazolium cation and carboxylate anion [7]. This characteristic is typical of ionic liquids and related zwitterionic compounds, where the charge separation requires polar environments for effective solvation.

Chemical Stability under Various Conditions

The chemical stability of 1,3-Dimethylimidazolium-2-carboxylate is remarkably dependent on environmental conditions, particularly solvent composition, temperature, and pH. The compound exhibits a reversible decarboxylation mechanism that is highly sensitive to these parameters [6] [7].

Under basic conditions and elevated temperatures, the compound is prone to deprotonation leading to N-heterocyclic carbene formation and potential decomposition [8] [10]. The stability is significantly enhanced in the presence of protic solvents, which can suppress deprotonation through hydrogen bonding interactions [8] [9].

The compound shows exceptional stability in pure polar solvents but becomes unstable in mixed solvent systems where the balance between polarity and proton availability creates conditions favorable for decarboxylation [6] [7]. This solvent-dependent behavior is a critical consideration for practical applications and storage conditions.

Hygroscopic Properties

1,3-Dimethylimidazolium-2-carboxylate exhibits hygroscopic properties, requiring careful handling and storage under moisture-controlled conditions. Multiple suppliers classify the compound as moisture sensitive [4] [5] [12], necessitating storage under inert gas atmospheres to prevent moisture absorption.

The hygroscopic nature of the compound is attributed to its zwitterionic structure, which can form hydrogen bonds with water molecules. This property is common among imidazolium-based ionic liquids and related compounds, where the ionic nature promotes interaction with polar molecules including water [14].

The moisture sensitivity has practical implications for handling and storage, as exposure to atmospheric moisture can lead to degradation or alteration of the compound's properties. This characteristic necessitates the use of sealed containers and inert gas storage systems [5] [12].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate

Dates

Last modified: 08-15-2023

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